4-[[2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]methyl]benzoic acid
Overview
Description
4-[[2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]methyl]benzoic acid is a complex organic compound that features a benzoic acid core linked to an imidazolidine moiety through a methoxyphenoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]methyl]benzoic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the esterification of the benzoic acid moiety under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as anhydrous aluminum chloride may be employed to facilitate specific steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[[2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imidazolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenoxy or benzoic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce more saturated imidazolidine derivatives .
Scientific Research Applications
4-[[2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability
Mechanism of Action
The mechanism of action of 4-[[2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]methyl]benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis. The compound may also interact with cellular receptors, modulating signaling pathways that control inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like methyl 4-methylbenzoate share a similar benzoic acid core but differ in their functional groups.
Imidazolidine derivatives: Compounds such as 1,3-diazole have similar ring structures but different substituents.
Uniqueness
What sets 4-[[2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]methyl]benzoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
4-[[2-[(Z)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-26-15-4-2-3-13(9-14-17(22)21-19(25)20-14)16(15)27-10-11-5-7-12(8-6-11)18(23)24/h2-9H,10H2,1H3,(H,23,24)(H2,20,21,22,25)/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIREWVPLFLAKG-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)C(=O)O)C=C3C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)C(=O)O)/C=C\3/C(=O)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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